2-Ethoxy-2-hexyl-1,3-dioxolane
Description
2-Ethoxy-2-hexyl-1,3-dioxolane is a cyclic ether derivative with a 1,3-dioxolane backbone substituted with ethoxy and hexyl groups at the 2-position. This compound belongs to the acetal/ketal family, characterized by their stability under basic conditions and sensitivity to acidic hydrolysis. The ethoxy group enhances polarity, while the hexyl chain contributes to hydrophobicity, making it a versatile solvent or intermediate in organic synthesis and specialty chemical applications.
Properties
CAS No. |
120159-12-8 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-ethoxy-2-hexyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O3/c1-3-5-6-7-8-11(12-4-2)13-9-10-14-11/h3-10H2,1-2H3 |
InChI Key |
QNAGPSSBKHQJSD-UHFFFAOYSA-N |
SMILES |
CCCCCCC1(OCCO1)OCC |
Canonical SMILES |
CCCCCCC1(OCCO1)OCC |
Synonyms |
1,3-Dioxolane,2-ethoxy-2-hexyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₂₂O₃ (inferred from structural analogs) .
- Boiling Point : Estimated 201–203°C (based on 2-hexyl-1,3-dioxolane analogs) .
- Density : ~0.955 g/cm³ (similar to 2-hexyl-1,3-dioxolane) .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-Ethoxy-2-hexyl-1,3-dioxolane with structurally related dioxolanes:
*Estimated based on analogs.
Key Observations :
- Substituent Effects : The hexyl group in 2-hexyl-1,3-dioxolane increases hydrophobicity and boiling point compared to smaller substituents (e.g., methyl or ethoxy groups). The addition of an ethoxy group in 2-Ethoxy-2-hexyl-1,3-dioxolane likely enhances polarity without significantly altering boiling points due to steric and electronic balancing .
- Thermochemical Data : Group contribution models (e.g., enthalpy of formation) show that branched substituents (e.g., isopropyl) in dioxolanes introduce steric strain, leading to deviations between experimental and predicted values. This suggests that 2-Ethoxy-2-hexyl-1,3-dioxolane may exhibit similar complexities in thermodynamic calculations .
Market Insights :
- Production of substituted dioxolanes is concentrated in Asia (China), Europe, and North America, with China leading in capacity expansion .
- Demand for 2-ethyl-2-methyl-1,3-dioxolane (a structural analog) is driven by downstream products in adhesives and resins, highlighting the commercial relevance of substituted dioxolanes .
Thermochemical and Stability Comparisons
From , thermochemical parameters (e.g., enthalpy of formation) for selected dioxolanes are:
| Compound | Enthalpy (kJ/mol) |
|---|---|
| 2-Methyl-1,3-dioxolane | 23.51 |
| 2-Methoxy-1,3-dioxolane | 22.79 |
| 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane | 54.49 |
| 2-Phenyl-1,3-dioxolane | 36.69 |
The higher enthalpy of 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane reflects increased steric bulk and stability, a trend likely applicable to 2-Ethoxy-2-hexyl-1,3-dioxolane due to its hexyl substituent .
Research Findings and Challenges
- Synthesis : Substituted dioxolanes are typically synthesized via acid-catalyzed cyclization of diols with ketones or aldehydes. For 2-Ethoxy-2-hexyl-1,3-dioxolane, this would involve reacting hexyl glycol with ethyl glyoxylate, though specific protocols require further study .
- Stability : Dioxolanes with bulky groups (e.g., hexyl) exhibit resistance to hydrolysis under neutral conditions but decompose in acidic environments, limiting their use in certain formulations .
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